5,6-Diacetoxyindole

概要

説明

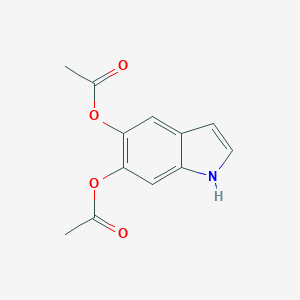

5,6-Diacetoxyindole (DAI, CAS 15069-79-1) is a synthetic indole derivative with two acetylated hydroxyl groups at the 5- and 6-positions of the indole ring. It serves as a stable precursor for synthesizing 5,6-dihydroxyindole (DHI), a critical intermediate in melanogenesis . DAI’s molecular formula is C₁₂H₁₁NO₄, with a molecular weight of 233.22 g/mol, a melting point of 138°C, and a boiling point of 413.8°C at 760 mmHg . Its low water solubility necessitates hydrolysis under alkaline conditions (e.g., KOH or K₂CO₃) to generate DHI, which subsequently undergoes oxidative polymerization to form melanin .

DAI is widely used in electrochemical and cosmetic research due to its controlled reactivity and stability compared to DHI. For instance, L’Oréal patents highlight its utility in hair dye formulations, where in situ hydrolysis avoids premature melanin polymerization .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 5,6-Diacetoxyindole typically involves a multi-step process. One common method starts with the compound trans-4,5-dibenzyloxy-β-pyrrolidino-2-nitrostyrene. This precursor undergoes reductive cyclization, followed by debenzylation and acetylation, all within a single reaction vessel. This “one-pot” synthesis method is efficient and avoids the need for intermediate purification steps .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The process involves the use of cost-effective reagents and conditions to ensure high yield and purity. The key steps include reductive cyclization, which is typically carried out using iron in the presence of acetic acid, followed by acetylation to introduce the acetoxy groups .

化学反応の分析

Types of Reactions: 5,6-Diacetoxyindole undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form quinones or other oxidized derivatives.

Reduction: The compound can be reduced to remove the acetoxy groups, yielding 5,6-dihydroxyindole.

Substitution: It can participate in substitution reactions where the acetoxy groups are replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed:

Oxidation: Quinones and other oxidized derivatives.

Reduction: 5,6-Dihydroxyindole.

Substitution: Indole derivatives with different functional groups replacing the acetoxy groups .

科学的研究の応用

Synthesis of 5,6-Diacetoxyindole

The synthesis of this compound can be achieved through several methods, often involving the acetylation of indole derivatives. The general reaction involves the treatment of indole with acetic anhydride or acetyl chloride in the presence of a base. This process can yield high purity and yield rates.

General Reaction Scheme

The following reaction scheme illustrates the acetylation process:

Biological Activities

This compound exhibits a range of biological activities that have been documented in various studies:

- Anticancer Properties : Research indicates that this compound demonstrates significant cytotoxicity against various cancer cell lines. It induces apoptosis through mechanisms such as the generation of reactive oxygen species (ROS) and disruption of mitochondrial membrane potential. The following table summarizes its effectiveness against different cancer types:

| Cancer Cell Line | IC50 (µM) |

|---|---|

| HepG2 (Liver Cancer) | 15.5 |

| MCF-7 (Breast Cancer) | 8.2 |

| A549 (Lung Cancer) | 12.3 |

- Antimicrobial Activity : The compound has shown promising antibacterial and antifungal properties. Studies have reported its efficacy against resistant strains of bacteria and fungi, suggesting potential applications in treating infections.

Case Studies

Several case studies have highlighted the applications and effects of this compound:

- Cytotoxicity Against Cancer Cells : A study published in Molecules demonstrated that this compound effectively inhibits tumor growth while exhibiting low toxicity towards normal cells. The research emphasized its potential as a lead compound for developing new anticancer therapies.

- Antimicrobial Evaluation : Another investigation focused on synthesizing novel indole derivatives, including this compound. The results indicated strong efficacy against specific bacterial strains and fungi, suggesting its utility in treating infectious diseases.

- Mechanistic Insights : A detailed study explored how this compound causes cell cycle arrest at the G2/M phase and inhibits tubulin polymerization in cancer cells, leading to apoptosis.

作用機序

The mechanism of action of 5,6-Diacetoxyindole involves its interaction with various molecular targets and pathways:

類似化合物との比較

5,6-Dihydroxyindole (DHI)

Key Differences:

| Property | 5,6-Diacetoxyindole (DAI) | 5,6-Dihydroxyindole (DHI) |

|---|---|---|

| Molecular Formula | C₁₂H₁₁NO₄ | C₈H₇NO₂ |

| Molecular Weight | 233.22 g/mol | 149.1 g/mol |

| Solubility | Low in water; soluble in organic solvents | Higher polarity; soluble in aqueous methanol |

| Stability | Stable under ambient conditions | Prone to rapid oxidation in air |

| Reactivity | Requires hydrolysis for activation | Directly participates in melanogenesis |

| Applications | Melanin synthesis, cosmetics | Melanin research, electrochemical studies |

Synthesis: DAI is hydrolyzed to DHI using K₂CO₃ in methanol (54% yield) or NaOH in ethanol . DHI’s instability necessitates degassed conditions to prevent premature melanin formation .

Functional Role : DHI’s free hydroxyl groups enable rapid oxidative polymerization into melanin, whereas DAI’s acetyl groups require removal for activity .

Thioglycosylated this compound Derivatives

A series of 3-thioglycosylated DAI derivatives have been synthesized to study glycosylated eumelanins. These compounds, prepared via a selenium-based dynamic-mixture methodology, enable the attachment of mono- or disaccharide units (e.g., glucose, galactose) to DAI .

Key Advantages Over DAI :

- Enhanced solubility in polar solvents.

- Tunable melanin properties for biomedical applications.

- Improved stability during chemical modifications.

Other Indole Derivatives

5-Methoxyindole-2-carboxylate (CAS 128717-77-1)

- Structure : Methoxy and ester groups at positions 5 and 2.

- Role : Used in pharmaceutical intermediates, contrasting with DAI’s focus on melanin chemistry .

5,6-Dihydroxyindole-2-carboxylic Acid (DHICA)

- Comparison: DHICA, a carboxylated analog of DHI, is more resistant to oxidation than DHI but less studied in the provided evidence.

Radiolabeled DAI Derivatives

Studies using ¹⁴C- and ¹²⁵I-labeled DAI derivatives showed minimal uptake in melanomas, suggesting that melanin precursors like DOPA (3,4-dihydroxyphenylalanine) are more effective for targeting pigmented tissues .

Tables and Data Sources :

生物活性

5,6-Diacetoxyindole is a compound of significant interest in the fields of medicinal chemistry and pharmacology. Its unique structure, characterized by two acetoxy groups attached to the indole ring, contributes to its diverse biological activities. This article explores the biological activity of this compound through various mechanisms, case studies, and research findings.

Chemical Structure and Properties

This compound can be represented by the following chemical structure:

This compound features a bicyclic indole structure with two acetoxy substituents at the 5 and 6 positions. The presence of these acetoxy groups enhances its solubility and reactivity in biological systems.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The acetoxy groups can undergo hydrolysis to release acetic acid and yield the corresponding indole derivative, which can then engage in several biochemical pathways:

- Enzyme Inhibition: this compound has been shown to inhibit specific enzymes involved in metabolic pathways, potentially leading to altered cellular functions.

- Receptor Modulation: This compound may interact with various receptors, influencing signal transduction pathways that regulate physiological responses.

Anticancer Properties

Several studies have investigated the anticancer potential of this compound:

- Cell Line Studies: Research involving human cancer cell lines has demonstrated that this compound exhibits cytotoxic effects. For instance, it has been reported to induce apoptosis in breast cancer cells through the activation of caspase pathways .

- Mechanistic Insights: The compound's mechanism involves the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death .

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties:

- In Vitro Studies: It has shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values indicate a strong antibacterial effect .

- Potential Applications: These findings suggest that this compound could serve as a lead compound for developing new antimicrobial agents.

Case Studies

-

Study on Anticancer Activity:

- Objective: To evaluate the cytotoxic effects of this compound on lung cancer cells.

- Methodology: MTT assay was used to assess cell viability after treatment with varying concentrations of the compound.

- Results: Significant reduction in cell viability was observed at concentrations above 10 µM, with IC50 values calculated around 8 µM .

- Evaluation of Antimicrobial Effects:

Comparative Analysis with Related Compounds

| Compound | Anticancer Activity | Antimicrobial Activity | Mechanism of Action |

|---|---|---|---|

| This compound | High | Moderate | ROS generation; enzyme inhibition |

| Indole | Moderate | Low | Limited receptor interaction |

| 5-Acetoxyindole | Low | Moderate | Enzyme modulation |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for preparing 5,6-Diacetoxyindole, and what analytical methods validate its purity and structure?

- Methodological Answer : The synthesis of this compound typically involves acetylation of 5,6-dihydroxyindole (DHI) under controlled conditions. A notable approach includes the use of anhydrous potassium carbonate (K₂CO₃) in methanol to deprotect this compound derivatives, followed by NMR and HRMS for structural validation . Alternative routes leverage thioglycosylation with glycosyl disulfides, converted to reactive phenylselenenyl sulfides using diphenyl diselenide and N-bromosuccinimide (NBS), enabling regioselective functionalization . Purity is confirmed via HPLC and UV-Vis spectroscopy, particularly monitoring λmax at 303 nm for DHI derivatives .

Q. How does this compound function as a precursor in melanin-related research, and what experimental considerations ensure its effective use?

- Methodological Answer : this compound serves as a stabilized precursor for 5,6-dihydroxyindole (DHI), a key eumelanin building block. Hydrolysis under inert conditions (e.g., N₂ atmosphere with K₂CO₃ in methanol) prevents premature oxidation . In melanin film formation, neutralization with phosphate buffer (pH 7.2) after hydrolysis ensures controlled polymerization, critical for electrochemical studies . Researchers must avoid oxygen exposure during synthesis and storage to preserve reactivity .

Advanced Research Questions

Q. What strategies address regioselectivity challenges in functionalizing this compound, particularly for introducing glycosyl or other substituents?

- Methodological Answer : Regioselective thioglycosylation at the C3 position is achieved using a dynamic mixture of glycosyl disulfides and phenylselenenyl sulfides. This method exploits the electrophilic nature of the indole core, with tetrabutylammonium bromide (TBAB) enhancing reaction efficiency. Mono- and disaccharide units can be introduced by adjusting glycosyl donor stoichiometry . Computational modeling of indole aryne intermediates (e.g., benzenoid indolynes) further guides regioselectivity predictions in complex reactions .

Q. How do hydrolysis conditions impact the stability and reactivity of this compound in generating 5,6-Dihydroxyindole, and what methodological optimizations are recommended?

- Methodological Answer : Hydrolysis kinetics and stability are pH- and solvent-dependent. In methanol with K₂CO₃, complete deacetylation occurs within 50 minutes at 0°C, yielding DHI in 54% yield . Excess amines (e.g., in cosmetic formulations) mediate in situ hydrolysis, reducing side reactions like polymerization . For electrochemical applications, post-hydrolysis neutralization with phosphate buffer (pH 7.2) ensures optimal melanin film formation .

Q. What electrochemical characterization methods are employed to study melanin films derived from this compound, and how do experimental parameters influence data interpretation?

- Methodological Answer : Cyclic voltammetry (CV) and chronoamperometry are standard for melanin film analysis. Films are prepared by electrochemical deposition from deoxygenated solutions of hydrolyzed this compound. Parameters such as degassing time (15–30 minutes with argon) and phosphate buffer concentration (70 mM) critically affect film conductivity and redox behavior . Contamination from residual acetate or oxygen must be minimized to avoid skewed oxidation potentials .

Q. Methodological Best Practices

Q. What are the best practices for handling and storing this compound to prevent premature hydrolysis or degradation during experiments?

- Methodological Answer : Store this compound under inert conditions (argon or nitrogen) at –20°C to inhibit moisture-induced hydrolysis. During synthesis, use anhydrous solvents (e.g., methanol, ether) and degas solutions to prevent oxidation . For long-term stability, lyophilize the compound and store in amber vials with desiccants .

特性

IUPAC Name |

(6-acetyloxy-1H-indol-5-yl) acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO4/c1-7(14)16-11-5-9-3-4-13-10(9)6-12(11)17-8(2)15/h3-6,13H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTOLUQGMBCPVOZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=C(C=C2C(=C1)C=CN2)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70396689 | |

| Record name | 5,6-Diacetoxyindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70396689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15069-79-1 | |

| Record name | 5,6-Diacetoxyindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70396689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。